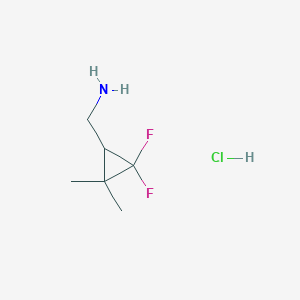

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the exact synthesis of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine hydrochloride is not detailed in the provided papers, the resolution of a related compound, trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid, is described . This process involves crystallization of its salts with chiral amines, which could be analogous to the synthesis of the target compound by introducing an amine group to a similar cyclopropyl precursor. The transformation of the resolved acids into esters and subsequent reactions leading to ring cleavage could provide insights into the reactivity of cyclopropyl-containing compounds .

Molecular Structure Analysis

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine hydrochloride. However, the study of the reaction between 2,2-dimethylpropanal and methanamine suggests that amines can react with carbonyl compounds to form imines . This could be relevant if the target compound were to be used in reactions with aldehydes or ketones, potentially forming imine derivatives.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Characterization

- A novel 1, 3-Dithiolane Compound, N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine, has been synthesized. This compound's structure, confirmed through 1H NMR and X-ray diffractions, shows potential for further research in organic chemistry and material sciences Zhai Zhi-we (2014), Journal of Luoyang Institute of Science and Technology.

Surface-Catalyzed Reactions

- The surface-catalyzed reaction between gases 2,2-dimethylpropanal and methanamine shows the formation of active-site imines. These reactions are important for understanding pyridoxal-catalyzed transamination in biological systems L. Mascavage, P. Sonnet, D. R. Dalton (2006), The Journal of Organic Chemistry.

Chemoenzymatic Synthesis

- Enantiopure geminally dimethylated cyclopropane-based C2- and pseudo-C2-symmetric diamines have been synthesized, demonstrating potential applications in the development of chiral catalysts and pharmaceutical intermediates Guo-Qiang Feng, De‐Xian Wang, Qi-Yu Zheng, Meining Wang (2006), Tetrahedron-asymmetry.

Fluorinated Telomers Synthesis

- The radical telomerization of difluoro-alkenes with methanol, yielding chlorofluoroalcohols, indicates a potential application in the development of new fluorinated compounds with various industrial applications J. Guiot, B. Améduri, B. Boutevin, A. Fruchier (2002), New Journal of Chemistry.

Carbocyclization Reactions

- Carbocyclization of terminally difluorinated alkenyl active methine compounds has been explored, highlighting its relevance in the synthesis of fluorocyclopentene derivatives, useful in various organic syntheses A. Saito, Midori Okada, Yuko Nakamura, O. Kitagawa, Hiroaki Horikawa, T. Taguchi (2003), Journal of Fluorine Chemistry.

Metallacycloalkanes Reactions

- Research on metallacycloalkanes has shown reactions involving α,α′-bipyridyl-5-nickela-3,3,7,7-tetramethyl-trans-tricyclo[4.1.0.02,4]heptane, contributing to the understanding of transition-metal-catalyzed [2π + 2π] cyclo-additions in organometallic chemistry P. Binger, M. Doyle (1978), Journal of Organometallic Chemistry.

Chromatography and Complexation

- Large-scale syntheses and isolation of branched acyclic polyamines show advancements in chromatographic techniques and selective complexation, which are crucial for pharmaceutical and chemical industries R. Geue, G. Searle (1983), Australian Journal of Chemistry.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

(2,2-difluoro-3,3-dimethylcyclopropyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-5(2)4(3-9)6(5,7)8;/h4H,3,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORNPLJLHKBIIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(F)F)CN)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide](/img/structure/B2501305.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2501307.png)

![(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2501308.png)

![1-[4-(3-Propan-2-yl-2-azaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501310.png)

![Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2501311.png)

![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2501325.png)

![7-(tert-butyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501326.png)

![N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2501328.png)